Methyl 3-chloro-4-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)ethoxy]benzoate
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Overview
Description
Methyl 3-chloro-4-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)ethoxy]benzoate is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a triazolopyrazine ring system, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-4-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)ethoxy]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Etherification: The triazolopyrazine intermediate is then reacted with 3-chloro-4-hydroxybenzoic acid or its derivatives in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)ethoxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The triazolopyrazine ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or hydrogenated derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation and Reduction: Formation of oxidized or reduced triazolopyrazine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-chloro-4-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)ethoxy]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent. The triazolopyrazine core is known to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways. It can serve as a tool compound to investigate the role of specific molecular targets.
Pharmaceutical Industry: It is explored as a lead compound for the development of new therapeutic agents. Its unique structure and biological activity make it a candidate for further optimization and drug design.
Chemical Biology: The compound is used in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)ethoxy]benzoate involves its interaction with specific molecular targets in cells. The triazolopyrazine core can intercalate with DNA, inhibit enzymes, or modulate receptor activity. These interactions can lead to the disruption of cellular processes, such as DNA replication, protein synthesis, or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazine Derivatives: Compounds with similar triazolopyrazine cores, such as triazoloquinoxalines and triazolopyridines, share some structural and biological properties.
Quinoxaline Derivatives: Quinoxalines are another class of nitrogen-containing heterocycles with diverse biological activities.
Oxadiazole Derivatives: Compounds containing oxadiazole rings also exhibit antimicrobial and anticancer properties.
Uniqueness
Methyl 3-chloro-4-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)ethoxy]benzoate is unique due to its specific combination of functional groups and its triazolopyrazine core. This unique structure contributes to its distinct biological activity and makes it a valuable compound for research and drug development.
Properties
IUPAC Name |
methyl 3-chloro-4-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O4/c1-23-14(21)10-2-3-12(11(16)8-10)24-7-6-20-15(22)19-5-4-17-9-13(19)18-20/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCCGHLKSSJGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCCN2C(=O)N3C=CN=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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